

An In-depth Technical Guide to 4-Bromobenzenesulfonamide: Discovery, History, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromobenzenesulfonamide**

Cat. No.: **B1198654**

[Get Quote](#)

This technical guide provides a comprehensive overview of **4-Bromobenzenesulfonamide**, a key intermediate in organic and medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its historical context, physicochemical properties, synthesis, and applications.

Introduction and Historical Context

The story of **4-Bromobenzenesulfonamide** is intrinsically linked to the advent of sulfonamide drugs, the first class of synthetic antibacterial agents that revolutionized medicine in the 1930s. The discovery of Prontosil, a sulfonamide dye, by Gerhard Domagk at Bayer AG in 1932, marked a turning point in the fight against bacterial infections. This breakthrough paved the way for the development of a vast library of sulfonamide derivatives, as researchers sought to improve efficacy and broaden the spectrum of activity.

While the precise first synthesis of **4-Bromobenzenesulfonamide** is not prominently documented in readily available historical records, its emergence can be situated within this broader wave of research into halogenated benzenesulfonamide analogs. The introduction of a bromine atom onto the phenyl ring of the benzenesulfonamide scaffold was a logical step in the systematic exploration of structure-activity relationships. Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The Beilstein Registry Number 2691657 indicates its long-standing presence in the chemical literature.[\[1\]](#)[\[2\]](#)

Today, **4-Bromobenzenesulfonamide** is recognized as a versatile building block in the synthesis of a variety of more complex molecules, including pharmaceutical agents and research chemicals.

Physicochemical Properties

4-Bromobenzenesulfonamide is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

Property	Value
Molecular Formula	C ₆ H ₆ BrNO ₂ S
Molecular Weight	236.09 g/mol
Melting Point	163-167 °C
Boiling Point	360.7 °C (estimate)
Solubility	Slightly soluble in DMSO and Methanol. Water solubility: 991.6 mg/L (15 °C)
pKa	9.89 ± 0.10 (Predicted)
Appearance	White to Off-White Solid
CAS Number	701-34-8

Spectroscopic Data

The structural identity of **4-Bromobenzenesulfonamide** can be confirmed through various spectroscopic techniques. The expected spectral data are summarized below.

Spectroscopy	Key Features
¹ H NMR	Signals corresponding to the aromatic protons on the substituted benzene ring. The chemical shifts and splitting patterns are characteristic of a para-substituted phenyl group.
¹³ C NMR	Resonances for the six carbon atoms of the benzene ring. The carbon atom attached to the bromine will show a characteristic chemical shift, as will the carbon attached to the sulfonamide group.
Infrared (IR)	Characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300 cm^{-1}), aromatic C-H stretching (around $3100\text{-}3000\text{ cm}^{-1}$), asymmetric and symmetric SO_2 stretching (around 1350 and 1160 cm^{-1}), and the C-Br stretching (around 550 cm^{-1}).
Mass Spectrometry (MS)	The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak $[\text{M}]^+$ and $[\text{M}+2]^+$ due to the presence of the bromine atom (^{79}Br and ^{81}Br isotopes in approximately a 1:1 ratio). Common fragments would include the loss of the sulfonamide group and the bromine atom.

Synthesis of 4-Bromobenzenesulfonamide

There are several established methods for the synthesis of **4-Bromobenzenesulfonamide**. Two common and detailed protocols are provided below.

Experimental Protocol 1: Ammonolysis of 4-Bromobenzenesulfonyl Chloride

This is a direct and high-yielding one-step synthesis from the corresponding sulfonyl chloride.

Reaction Scheme:**Materials:**

- 4-Bromobenzenesulfonyl chloride
- Concentrated ammonium hydroxide solution
- Methanol (optional, as a co-solvent)
- Ice bath
- Stirring apparatus
- Filtration apparatus

Procedure:

- In a flask equipped with a stirrer, dissolve 4-bromobenzenesulfonyl chloride in a suitable solvent like methanol, or it can be added directly if the reaction is vigorous.
- Cool the flask in an ice bath to manage the exothermic reaction.
- Slowly add an excess of concentrated ammonium hydroxide solution to the stirred solution of 4-bromobenzenesulfonyl chloride.
- Continue stirring the reaction mixture at room temperature for several hours or overnight to ensure complete conversion.
- The white solid precipitate of **4-Bromobenzenesulfonamide** will form.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with cold water to remove any remaining ammonium salts.
- Dry the product, for example, in a desiccator or a vacuum oven at a moderate temperature.

Expected Yield:

This reaction typically proceeds with high to quantitative yields.

Experimental Protocol 2: Multi-step Synthesis from Bromobenzene

This protocol outlines the synthesis of **4-Bromobenzenesulfonamide** as an intermediate in a larger synthetic sequence, starting from bromobenzene.

Reaction Scheme:

Materials:

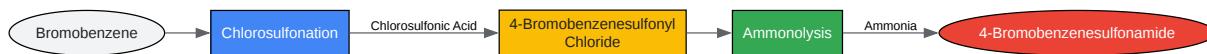
- Bromobenzene
- Chlorosulfonic acid
- Round-bottom flask with a gas trap
- Stirring apparatus
- Ice bath

Procedure:

- In a round-bottom flask equipped with a stirrer and a gas trap to neutralize the evolving HCl gas, place an excess of chlorosulfonic acid.
- Cool the flask in an ice bath.
- Slowly and carefully add bromobenzene dropwise to the stirred chlorosulfonic acid, maintaining a low temperature.
- After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
- Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

- Collect the solid 4-bromobenzenesulfonyl chloride by vacuum filtration and wash it with cold water.
- The crude product can be used directly in the next step or purified by recrystallization.

The 4-bromobenzenesulfonyl chloride obtained from Step 1 can then be converted to **4-Bromobenzenesulfonamide** using the procedure described in Experimental Protocol 1.


Applications in Research and Drug Development

4-Bromobenzenesulfonamide serves as a crucial intermediate in the synthesis of various organic molecules with diverse applications.

- Precursor for Biologically Active Molecules: It is a common starting material for the synthesis of more complex sulfonamide derivatives that are investigated for a range of biological activities. The sulfonamide moiety is a well-known pharmacophore present in numerous drugs.
- Reagent in Organic Synthesis: It is used as a reagent in the preparation of other chemical compounds. For example, it has been used in the synthesis of cobalt(III) complexes and 2-, 3-, and 4-(substituted-phenylethynyl)benzenesulfonamides.
- Metabolite Studies: **4-Bromobenzenesulfonamide** has been identified as a metabolite of the H₂-receptor antagonist Ebrotidine.^[3] Studying such metabolites is crucial for understanding the pharmacokinetics and safety profile of a drug.

Workflow and Logical Relationships

The synthesis of **4-Bromobenzenesulfonamide** from bromobenzene is a sequential process involving two key chemical transformations. This workflow can be visualized to illustrate the logical progression from starting material to the final product.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway of **4-Bromobenzenesulfonamide** from bromobenzene.

As there is no specific signaling pathway directly associated with **4-Bromobenzenesulfonamide** in the current literature, the above diagram illustrates the logical flow of its synthesis, a key aspect for professionals in drug development and chemical research.

Conclusion

4-Bromobenzenesulfonamide, while not a therapeutic agent itself, holds a significant position in the landscape of medicinal and organic chemistry. Its history is rooted in the golden age of sulfonamide discovery, and it continues to be a valuable and versatile building block for the synthesis of novel compounds. This guide has provided a detailed overview of its properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the field. The provided experimental protocols and data are intended to facilitate its practical use in the laboratory and to inspire further research into the potential of its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-溴苯磺酰胺 ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Bromobenzenesulfonamide = 99.0 T 701-34-8 [sigmaaldrich.com]
- 3. 4-Bromobenzenesulfonamide | 701-34-8 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromobenzenesulfonamide: Discovery, History, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1198654#discovery-and-history-of-4-bromobenzenesulfonamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com